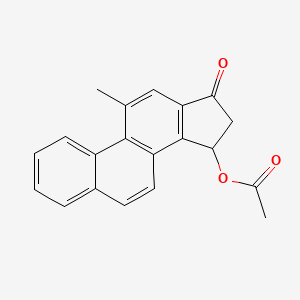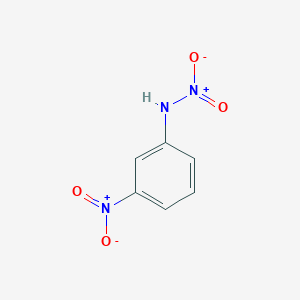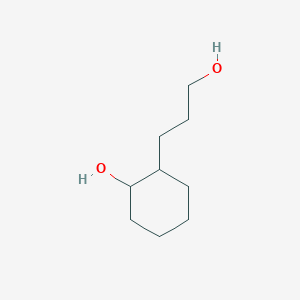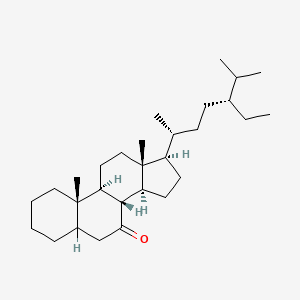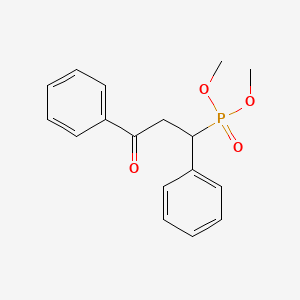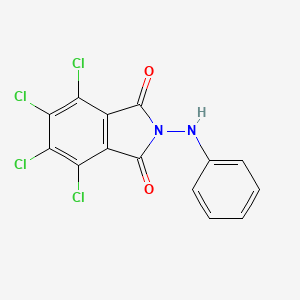
Phthalimide, 4,5,6,7-tetrachloro-N-anilino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of four chlorine atoms at the 4, 5, 6, and 7 positions of the phthalimide ring and an anilino group attached to the nitrogen atom. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Phthalimide, 4,5,6,7-tetrachloro-N-anilino- typically involves the reaction of 4,5,6,7-tetrachlorophthalic anhydride with aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene . The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Phthalimide, 4,5,6,7-tetrachloro-N-anilino- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the suppression of carbohydrate digestion and glucose absorption.
Comparaison Avec Des Composés Similaires
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the chlorine atoms and anilino group, has different chemical properties and applications.
Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, used in similar applications but with distinct properties.
4,5,6,7-Tetrachloro-N-alkylphthalimide: Compounds with alkyl groups instead of anilino groups, which may have different biological activities and uses.
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- is unique due to its specific substitution pattern and the presence of the anilino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
55809-92-2 |
|---|---|
Formule moléculaire |
C14H6Cl4N2O2 |
Poids moléculaire |
376.0 g/mol |
Nom IUPAC |
2-anilino-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)19-6-4-2-1-3-5-6/h1-5,19H |
Clé InChI |
KNZYFRIFUYFISM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


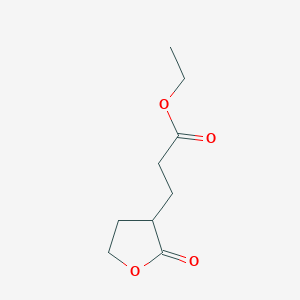
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
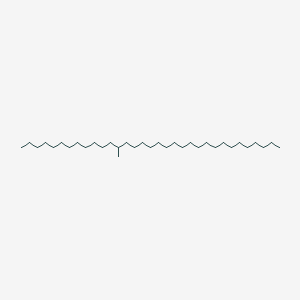
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)


